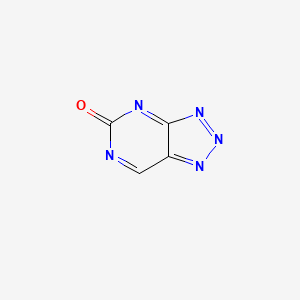

Triazolopyrimidinone

CAS No.:

Cat. No.: VC1924173

Molecular Formula: C4HN5O

Molecular Weight: 135.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4HN5O |

|---|---|

| Molecular Weight | 135.08 g/mol |

| IUPAC Name | triazolo[4,5-d]pyrimidin-5-one |

| Standard InChI | InChI=1S/C4HN5O/c10-4-5-1-2-3(6-4)8-9-7-2/h1H |

| Standard InChI Key | DDCYOMQDEGIFNS-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC(=O)N=C2C1=NN=N2 |

Introduction

Chemical Structure and Properties of Triazolopyrimidinone

Basic Structure and Isomeric Forms

Triazolopyrimidinone compounds are characterized by a bicyclic system comprising fused triazole and pyrimidine rings with a carbonyl group. The triazolopyrimidine nucleus can exist in eight isomeric forms, with the 1,2,4-triazolo[1,5-a]pyrimidine structure being the most stable and commonly studied . The addition of the carbonyl group to this core structure results in triazolopyrimidinone.

Physicochemical Properties

Triazolopyrimidinone derivatives generally exhibit specific physicochemical properties that influence their biological activities and pharmacokinetic profiles. These compounds are typically characterized by moderate to high lipophilicity, which affects their absorption, distribution, metabolism, and excretion (ADME) properties .

Table 1 presents the physicochemical properties of selected triazolopyrimidinone compounds based on available research data:

| Property | Compound 31 (NDT-30347) | Compound 36 (NDT-30408) | Compound 50 (NDT-30805) | Compound 51 (NDT-30744) |

|---|---|---|---|---|

| Molecular Weight | 398 | 405 | 414 | 421 |

| c log P (ChemAxon) | 4.8 | 4.4 | 5.1 | 5.2 |

| Topological Polar Surface Area (tPSA) | 85 | 78 | 68 | 64 |

| PAMPA (nm/s) | <0.18 | 0.38 | <0.18 | <0.004 |

| Thermodynamic solubility (mg/mL [μM]) | 0.0009 [2.4] | 0.0097 | 0.61[1500] | 0.31730 |

| Plasma Protein Binding (%) - Human | 99.8 | 99.9 | 98.1 | 99.9 |

| Plasma Protein Binding (%) - Rat | 100 | 100 | 98.5 | 99.8 |

| Plasma Protein Binding (%) - Mouse | 99.8 | 99.6 | 99.6 | - |

These data indicate that most triazolopyrimidinone derivatives are lipophilic compounds with log P values often at the upper end or above the desirable range for oral drug candidates . This lipophilicity can impact their solubility and membrane permeability, which are crucial factors in drug development.

Synthetic Methodologies for Triazolopyrimidinone

General Synthetic Routes

Several synthetic approaches have been developed for the preparation of triazolopyrimidinone derivatives. The most common strategies involve:

Condensation of Aminotriazoles with β-Keto Esters

One of the predominant methods for synthesizing triazolopyrimidinone involves the condensation of aminotriazoles with β-keto esters. This reaction typically proceeds by refluxing in acetic acid, resulting in the formation of the triazolopyrimidinone ring system .

Annulation of Triazole to Pyrimidine

Another approach involves the annulation of a 1,2,4-triazole nucleus to a pyrimidine structure. This method often begins with appropriate pyrimidine precursors that undergo cyclization to form the triazolopyrimidinone system .

Pyrimidine Annulation to Triazole

Alternatively, triazolopyrimidinones can be synthesized through the annulation of pyrimidines to a pre-formed 1,2,4-triazole structure .

Specific Synthetic Procedures

A detailed synthetic route for triazolopyrimidinone derivatives as described in research involves the following steps:

-

Formation of the aminotriazole ring from the corresponding aniline in two steps:

-

Reaction with dimethyl cyanocarbonimidodithioate to form the thiourea derivative

-

Cyclization with hydrazine hydrate

-

-

Condensation of the aminotriazole with a β-keto ester by refluxing in acetic acid to give the triazolopyrimidinone compounds (e.g., compounds 31 and 36) .

-

For thiocarbonyl derivatives, treatment with phosphorus pentasulfide can convert the carbonyl group to a thiocarbonyl group .

Another synthetic approach involves:

-

Condensation of 1,3-di-keto compounds with 5-amino-4H-1,2,4-triazole to form 7-hydroxytriazolopyrimidine intermediates

-

Conversion to chloro intermediates using phosphoryl chloride

-

Reaction with appropriate amines to yield various substituted triazolopyrimidinones

Modifications and Derivatizations

Triazolopyrimidinone scaffolds can be modified at various positions to generate derivatives with enhanced biological activities:

C5 Position Modifications

Modifications at the C5 position involve:

-

Preparation of di-keto compounds by treating substituted ethanones with diethyl carbonate

-

Condensation with aminotriazoles to form hydroxytriazolopyrimidine intermediates

-

Conversion to chloro derivatives followed by reaction with appropriate amines

C7 Position Modifications

For C7 position modifications:

-

Chloro intermediates serve as key precursors

-

Condensation with various amines yields C7-substituted triazolopyrimidinones

-

Cyclic amines can be used to introduce more complex substituents

C2 Position Modifications

Modifications at the C2 position typically proceed through:

-

Condensation between carbonylacetate derivatives and 2-substituted aminotriazoles

Biological Activities of Triazolopyrimidinone Derivatives

Anticancer Activity

Triazolopyrimidinone derivatives have demonstrated significant anticancer potential through various mechanisms of action:

Tubulin Inhibition

Some triazolopyrimidinone compounds act as tubulin inhibitors, disrupting microtubule dynamics and thereby preventing cancer cell division . This mechanism is similar to that of clinically used anticancer drugs like paclitaxel and vinblastine.

Other Anticancer Mechanisms

Additional anticancer mechanisms include inhibition of specific enzymes involved in cell proliferation, induction of apoptosis, and antiangiogenic effects .

Antimicrobial Activity

Triazolopyrimidinone derivatives have shown potent activity against various microbial pathogens:

Antibacterial Activity

Several triazolopyrimidinone compounds exhibit activity against both Gram-positive and Gram-negative bacteria, potentially addressing the growing concern of antimicrobial resistance .

Antifungal Activity

Some derivatives show promising antifungal properties, making them potential candidates for developing new antifungal agents .

Antituberculosis Activity

Certain triazolopyrimidinone derivatives have demonstrated activity against Mycobacterium tuberculosis, offering potential new treatments for tuberculosis, including drug-resistant strains .

Other Therapeutic Applications

Triazolopyrimidinone derivatives have shown potential in various other therapeutic areas:

Anti-Alzheimer's Activity

Some compounds exhibit neuroprotective effects and may inhibit enzymes associated with Alzheimer's disease progression .

Antidiabetic Properties

Certain derivatives show promise in managing diabetes through mechanisms such as improved insulin sensitivity or enhanced glucose uptake .

Anti-inflammatory and Analgesic Effects

Some triazolopyrimidinone compounds demonstrate anti-inflammatory and pain-relieving properties, potentially offering new options for managing inflammatory conditions .

Antiviral and Antimalarial Activities

Research has also identified triazolopyrimidinone derivatives with antiviral and antimalarial properties, expanding their potential therapeutic applications .

Structure-Activity Relationships of Triazolopyrimidinone

Key Structural Features Influencing Activity

The biological activity of triazolopyrimidinone compounds is significantly influenced by their structural features:

C5 Position

Substitutions at the C5 position significantly impact biological activity. Aromatic or heteroaromatic rings at this position often enhance pharmacological properties, with the electronic nature of these substituents influencing binding to target proteins .

C7 Position

The C7 position is often modified with various amine substituents. The nature of these substituents can dramatically alter biological activity profiles, with some providing enhanced selectivity for specific targets .

C2 Position

Modifications at the C2 position can alter the compound's ability to form hydrogen bonds with biological targets, affecting both potency and selectivity .

Recent Research Developments

Computational Studies and DFT Calculations

Recent research has employed computational methods, particularly Density Functional Theory (DFT), to study triazolopyrimidinone derivatives. These studies provide insights into:

-

Geometrical and structural properties

-

Electronic parameters like dipole moment

-

Relative populations and total energies

Such computational analyses help predict biological activities and guide the rational design of more effective compounds.

Drug Delivery Perspectives

The effective delivery of triazolopyrimidinone compounds is essential for their therapeutic efficacy. Recent developments include:

-

Formulation strategies to overcome poor aqueous solubility

-

Novel drug delivery systems to enhance bioavailability

-

Targeted delivery approaches to improve selectivity and reduce side effects

Emerging Applications

Recent research has expanded the potential applications of triazolopyrimidinone derivatives to include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume